molecular formula C22H19N3O6S B14989994 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]acetamide

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]acetamide

Cat. No.: B14989994
M. Wt: 453.5 g/mol
InChI Key: QBTLUOIZPWTKMA-UHFFFAOYSA-N
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Description

N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzothiazine derivatives and acylating agents. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE: can be compared with other benzothiazine derivatives, such as:

Uniqueness

The uniqueness of N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. These features may include unique functional groups, stereochemistry, or electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H19N3O6S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C22H19N3O6S/c1-24-21(22(29)14-7-3-2-4-8-14)20(15-9-5-6-10-16(15)32(24,30)31)23-17(26)13-25-18(27)11-12-19(25)28/h2-10H,11-13H2,1H3,(H,23,26)

InChI Key

QBTLUOIZPWTKMA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CN3C(=O)CCC3=O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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